molecular formula C8H7Cl2N3OS B8662756 [(2,4-Dichlorobenzoyl)amino]thiourea

[(2,4-Dichlorobenzoyl)amino]thiourea

Cat. No.: B8662756
M. Wt: 264.13 g/mol
InChI Key: HUWZDQPVJGAOFZ-UHFFFAOYSA-N
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Description

[(2,4-Dichlorobenzoyl)amino]thiourea is a thiourea derivative characterized by a 2,4-dichlorobenzoyl group attached to the thiourea scaffold. Its synthesis typically involves reacting 2,4-dichlorobenzoyl chloride with thiocyanate precursors, followed by coupling with amines or other nucleophiles . This compound has garnered attention for its versatility in forming metal complexes and heterocyclic derivatives, as well as its biological activities, including anticancer, antifungal, and enzyme inhibition properties .

Properties

Molecular Formula

C8H7Cl2N3OS

Molecular Weight

264.13 g/mol

IUPAC Name

[(2,4-dichlorobenzoyl)amino]thiourea

InChI

InChI=1S/C8H7Cl2N3OS/c9-4-1-2-5(6(10)3-4)7(14)12-13-8(11)15/h1-3H,(H,12,14)(H3,11,13,15)

InChI Key

HUWZDQPVJGAOFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)NNC(=S)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Comparison with Metal Complexes

3.1 Bis-(1-(2,4-dichlorobenzoyl)-3-methylthiourea) Iron (III) Complex
  • Structure and Stability: The Fe(III) complex exhibits a distorted octahedral geometry, with the thiourea ligand acting as a bidentate donor. The methyl group enhances ligand hydrophobicity, favoring membrane penetration .
  • Anticancer Activity :
    • Binding Affinity : -7.64 kcal/mol (vs. ribonucleotide reductase), superior to precursors.
    • Inhibition Constant : 2.11 µM, indicating potent enzyme inhibition.
    • Interactions : Four hydrogen bonds (Arg 293, Ser 217, Thr 608, Cys 428) and twelve hydrophobic contacts stabilize receptor binding .
  • Pharmacokinetics :
    High human intestinal absorption (HIA: 97.80%) and moderate Caco2 permeability (53.64%) suggest oral bioavailability .
3.2 Platinum (II) Thiourea Complexes
  • Bis-(1-(3,4-dichlorobenzoyl)-3-methylthiourea) Pt(II) :
    Demonstrates superior stability (RMSD < 2.0 Å in MD simulations) and binding to lung cancer receptors compared to cisplatin. The dichlorobenzoyl group enhances hydrophobic interactions with receptor pockets .
4.1 Anticancer Mechanisms
Compound Target Receptor Binding Affinity (kcal/mol) Inhibition Constant Key Interactions
[(2,4-Dichlorobenzoyl)amino]thiourea Ribonucleotide reductase -7.76 2.11 µM 4 H-bonds, 12 hydrophobic
Fe(III) Complex 2EUD receptor -7.64 2.11 µM Arg 293, Ser 217
Pt(II) Complex Lung cancer receptor N/A N/A Enhanced hydrophobic
4.2 Antifungal and Enzyme Inhibition
  • Antifungal Activity : 1-(4-Chlorophenyl)-3-(2,4-DCB)thiourea shows broad-spectrum activity, likely due to Cl substituents disrupting fungal membrane integrity .
  • Urease Inhibition : N-((4-Acetylphenyl)carbamothioyl)-2,4-DCB exhibits competitive inhibition, though quantitative data remain under investigation .

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